[1'-13C]2'-deoxycytidine monohydrate
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Overview
Description
[1’-13C]2’-deoxycytidine monohydrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, where the carbon at the 1’ position is replaced with the carbon-13 isotope. This compound is often utilized in metabolic studies and drug development due to its ability to act as a tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1’-13C]2’-deoxycytidine monohydrate typically involves the incorporation of carbon-13 into the 2’-deoxycytidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, the synthesis involves multiple steps of protection, glycosylation, and deprotection to yield the final product.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of carbon-13 into the deoxycytidine structure under specific conditions.
Industrial Production Methods
Industrial production of [1’-13C]2’-deoxycytidine monohydrate involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the incorporation of the carbon-13 isotope.
Chemical Reactions Analysis
Types of Reactions
[1’-13C]2’-deoxycytidine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of 2’-deoxycytidine, such as 2’-deoxyuridine and its analogs.
Scientific Research Applications
[1’-13C]2’-deoxycytidine monohydrate is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nucleosides.
Biology: Employed in DNA labeling experiments to study DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nucleoside analogs.
Industry: Applied in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [1’-13C]2’-deoxycytidine monohydrate involves its incorporation into DNA during replication. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the metabolic pathways and interactions of the compound. The primary molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The non-labeled version of the compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
5-Methyl-2’-deoxycytidine: A methylated analog of 2’-deoxycytidine.
Uniqueness
The uniqueness of [1’-13C]2’-deoxycytidine monohydrate lies in its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of nucleosides is crucial.
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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